molecular formula C8H9N3O3 B13962809 (2-Isonicotinoylhydrazino)acetic acid CAS No. 7723-34-4

(2-Isonicotinoylhydrazino)acetic acid

Cat. No.: B13962809
CAS No.: 7723-34-4
M. Wt: 195.18 g/mol
InChI Key: MWBUFKBOLFMKFU-UHFFFAOYSA-N
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Description

(2-Isonicotinoylhydrazino)acetic acid is a chemical compound that belongs to the class of hydrazones It is derived from isonicotinic acid and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the reaction of isonicotinic acid hydrazide with glycine. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of industrial reactors for reflux and purification processes such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinoacetic acid derivatives.

Scientific Research Applications

(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A well-known antitubercular agent.

    Nicotinic acid derivatives: Compounds with similar structural features and biological activities.

Uniqueness

(2-Isonicotinoylhydrazino)acetic acid is unique due to its specific hydrazinoacetic acid moiety, which imparts distinct chemical and biological properties. Its potential as a dual-function compound (both antimicrobial and antitubercular) sets it apart from other similar compounds.

Properties

CAS No.

7723-34-4

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid

InChI

InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13)

InChI Key

MWBUFKBOLFMKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NNCC(=O)O

Origin of Product

United States

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